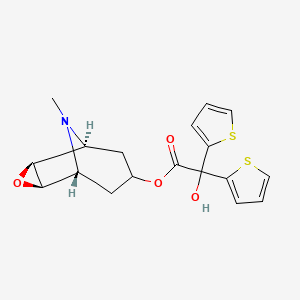

![molecular formula C5H9NO4 B587306 L-Glutamic acid-[3,4-3H] CAS No. 147732-35-2](/img/structure/B587306.png)

L-Glutamic acid-[3,4-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

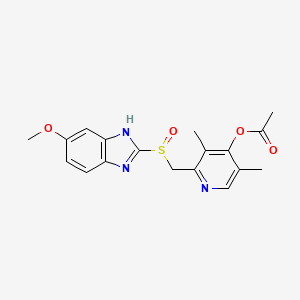

L-Glutamic acid-[3,4-3H] is a radiolabeled form of L-glutamic acid, where tritium atoms replace hydrogen atoms at the 3 and 4 positions. This compound is widely used in biochemical research to study metabolic pathways, receptor binding, and enzyme kinetics due to its radioactive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Glutamic acid-[3,4-3H] can be synthesized through the tritiation of L-glutamic acid. The process involves the catalytic exchange of hydrogen atoms with tritium atoms. This can be achieved using a palladium catalyst under controlled conditions to ensure the specific incorporation of tritium at the desired positions.

Industrial Production Methods: Industrial production of L-glutamic acid typically involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are employed to convert substrates like glucose into L-glutamic acid. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability . For radiolabeling, the synthesized L-glutamic acid undergoes further processing to incorporate tritium atoms.

Analyse Des Réactions Chimiques

Types of Reactions: L-Glutamic acid-[3,4-3H] undergoes various chemical reactions, including:

Oxidation: Conversion to α-ketoglutarate via oxidative deamination.

Reduction: Reduction to γ-aminobutyric acid (GABA).

Substitution: Formation of derivatives through substitution reactions at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like nicotinamide adenine dinucleotide (NAD) in the presence of glutamate dehydrogenase.

Reduction: Involves reducing agents such as sodium borohydride.

Substitution: Employs reagents like acyl chlorides or anhydrides under mild conditions.

Major Products:

α-Ketoglutarate: Formed through oxidative deamination.

γ-Aminobutyric acid: Produced via reduction.

N-Acyl derivatives: Result from substitution reactions.

Applications De Recherche Scientifique

L-Glutamic acid-[3,4-3H] has extensive applications in scientific research:

Chemistry: Used to trace metabolic pathways and study enzyme kinetics.

Biology: Helps in understanding neurotransmitter dynamics and receptor binding.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the production of radiolabeled compounds for various research purposes.

Mécanisme D'action

L-Glutamic acid-[3,4-3H] exerts its effects by participating in metabolic pathways and binding to specific receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . The compound cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis.

Comparaison Avec Des Composés Similaires

L-Glutamic acid: The non-radiolabeled form, widely used in protein synthesis and as a neurotransmitter.

L-Glutamine: An amino acid derived from L-glutamic acid, involved in nitrogen transport and immune function.

γ-Aminobutyric acid: A neurotransmitter derived from L-glutamic acid, involved in inhibitory signaling in the nervous system.

Uniqueness: L-Glutamic acid-[3,4-3H] is unique due to its radiolabeled nature, allowing for precise tracking and measurement in biochemical studies. This property makes it invaluable for research applications where tracing metabolic pathways and receptor interactions are crucial.

Propriétés

IUPAC Name |

(4S)-4-amino-2,2,3,3-tetratritiopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-WNWDAWGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745490 |

Source

|

| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-35-2 |

Source

|

| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)